[2-(Piperidin-4-ylmethyl)phenyl]methanol
Description
[2-(Piperidin-4-ylmethyl)phenyl]methanol (CID: 84778684) is a piperidine derivative with a benzyl alcohol substituent at the 2-position of the phenyl ring. Its molecular formula is C₁₃H₁₉NO, and its structure features a piperidine ring connected to a benzyl group via a methylene bridge, with a hydroxymethyl group (-CH₂OH) on the aromatic ring. Key properties include:
Properties
IUPAC Name |
[2-(piperidin-4-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-10-13-4-2-1-3-12(13)9-11-5-7-14-8-6-11/h1-4,11,14-15H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIBLNHEPZSCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Activation of Piperidine Alcohols Followed by Nucleophilic Substitution
A research study on piperidine derivatives describes a five-step diversity-oriented synthesis approach that can be adapted for this compound:
- Step 1: Protect the piperidine nitrogen by Boc-protection under basic conditions to obtain a protected intermediate with a free alcohol group.
- Step 2: Convert the free alcohol into an activated leaving group such as tosylate or mesylate by reaction with corresponding sulfonyl chlorides.
- Step 3: Perform nucleophilic substitution with a phenol derivative in the presence of cesium carbonate to form aromatic ethers.
- Step 4: Acidic deprotection of the Boc group to regenerate the free amine.
- Step 5: Installation of the eastern moiety (such as the benzyl alcohol group) via reductive amination using aldehydes and reducing agents like sodium triacetoxyborohydride.
This method allows modular construction of the molecule with good control over substitution patterns and stereochemistry.
Corey-Bakshi-Shibata (CBS) Reduction and Subsequent Functionalization
In a synthetic scheme related to opioid ligands containing piperidine, a similar alcohol intermediate was prepared using the CBS oxazaborolidine reduction:
- The S-alcohol intermediate was obtained by CBS reduction of a ketone precursor.
- The alcohol was protected as a tetrahydropyranyl (THP) ether using 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate (PPTS).
- Subsequent reduction with lithium aluminium hydride (LiAlH4) and treatment with triphenylphosphine, imidazole, and iodine converted the protected alcohol to an iodo compound.
- This iodo intermediate underwent nucleophilic substitution with piperidine analogues in the presence of potassium carbonate in acetone to yield the target piperidine derivatives bearing hydroxy substituents.
This route highlights the importance of selective protection and activation steps to enable substitution on the piperidine ring.
Synthesis via N-Acetylation, Friedel-Crafts Acylation, and Grignard Addition
A patent describing the synthesis of α,α-diphenyl-4-piperidinemethanol (structurally related to the target compound) outlines the following process:
- Step 1: N-acetylation of 4-piperidinecarboxylic acid with acetyl chloride or acetic anhydride under reflux (4-6 hours) to form N-acetyl piperidinecarboxylic acid.
- Step 2: Conversion of N-acetyl piperidinecarboxylic acid to N-acetylpiperidineformyl chloride.
- Step 3: Friedel-Crafts acylation of the formyl chloride intermediate with benzene to yield N-acetyl-4-benzoylpiperidine.
- Step 4: Addition of phenylmagnesium halide (Grignard reagent) to the acylpiperidine to form N-acetyl-α,α-diphenyl-4-piperidinemethanol.
- Step 5: Hydrolysis to remove the acetyl protecting group, yielding α,α-diphenyl-4-piperidinemethanol.
This method is notable for its use of cheap and readily available raw materials and suitability for industrial-scale synthesis, although the Grignard step requires excess phenylmagnesium halide and noble metal catalysts for deprotection, impacting cost.
Summary Table of Preparation Methods
Research Findings and Considerations
- Selectivity and Yield: Protection strategies (such as Boc and THP groups) are critical to prevent side reactions and improve yields in multi-step syntheses involving piperidine rings.
- Reagent Choice: The use of Grignard reagents is effective for carbon-carbon bond formation but may require excess reagent and expensive catalysts, impacting cost-efficiency.
- Industrial Viability: Methods employing simple raw materials and straightforward reaction conditions (e.g., N-acetylation and Friedel-Crafts acylation) are more amenable to scale-up.
- Stereochemistry: Some methods allow for stereochemical control, which is important for biologically active derivatives.
- Environmental and Safety Aspects: Use of lithium aluminium hydride and iodine requires careful handling due to their reactivity and toxicity.
Chemical Reactions Analysis
Types of Reactions
[2-(Piperidin-4-ylmethyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated products or modified piperidine rings.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Targeted Protein Degradation (TPD)
One of the most promising applications of [2-(Piperidin-4-ylmethyl)phenyl]methanol is its use as a linker component in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to recruit the body's natural protein degradation machinery to eliminate disease-causing proteins. The semi-flexible nature of this compound is being explored to enhance the formation of ternary complexes essential for effective TPD. Ongoing research aims to optimize the linker properties for improved target engagement and evaluate the in vivo stability of PROTACs incorporating this compound.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Properties : Compounds with phenolic structures are known to scavenge free radicals, potentially reducing oxidative stress.
- Antimicrobial Effects : Some derivatives have shown activity against bacteria and fungi, suggesting applications in treating infections.
- Neuroprotective Effects : Given the piperidine structure, there may be interactions with neurotransmitter systems, indicating potential benefits in neurodegenerative diseases.
These properties highlight its potential therapeutic applications across different medical fields.
Synthetic Routes
The synthesis of this compound typically involves reactions between piperidine derivatives and benzyl halides under basic conditions. A common method includes using sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the benzyl halide.
Common Reactions
The compound can undergo various chemical transformations:
- Oxidation : Hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : Can be reduced to modify the piperidine ring or remove the hydroxyl group.
- Substitution : Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Mechanism of Action
The mechanism of action of [2-(Piperidin-4-ylmethyl)phenyl]methanol involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperidin-4-ylmethyl Derivatives with Fluorinated Aromatic Groups
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7): Exhibits selectivity for resistant pathogens, with binding affinity data suggesting improved target engagement compared to non-fluorinated analogues .
Piperidin-4-ylmethyl-Based Enzyme Inhibitors
- Compound 2 (IC₅₀ = 62 nM against LSD1) : The piperidin-4-ylmethyl group in this LSD1 inhibitor increases selectivity by >1,500-fold compared to analogues lacking this moiety. Docking studies suggest hydrogen bonding with Asp555 in the enzyme’s active site .
- Compound 4 (Ki = 47.8 μM against LSD1) : Replacing the cyclopropylamine group with a pyrazine ring reduces potency, highlighting the importance of the piperidinylmethyl-benzyl alcohol combination .
Antifungal and Antitubercular Derivatives
- 5-Piperidin-4-ylmethyl imidazo[2,1-b][1,3,4]thiadiazoles: Synthesized via Mannich reactions using formaldehyde and acetic acid in methanol. These derivatives show moderate to high activity against Mycobacterium tuberculosis (MIC: 1.6–12.5 μg/mL) .
Table 1: Key Properties of Selected Analogues
Role of Substituents in Activity
- Fluorine/Chlorine Substituents : Enhance binding affinity via hydrophobic interactions and electronic effects. For example, 4-fluorophenyl groups in Compound 7 improve target selectivity .
- Benzyl Alcohol vs. Pyridine/Pyrazine: The hydroxymethyl group in this compound may participate in hydrogen bonding, whereas pyridine cores (e.g., Compound 3) lack this feature, leading to reduced activity .
Biological Activity
[2-(Piperidin-4-ylmethyl)phenyl]methanol is an organic compound notable for its unique structure, which combines a phenolic group with a piperidine moiety. This compound is being investigated for its potential biological activities, particularly in the context of medicinal chemistry and drug development. Its applications range from targeted protein degradation (TPD) to potential neuroprotective effects.
Chemical Structure
The chemical formula for this compound is C13H19NO, featuring:
- A phenolic structure that provides antioxidant properties.
- A piperidine ring , which may interact with neurotransmitter systems, indicating potential neuroprotective benefits.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Compounds with phenolic structures are known to scavenge free radicals, potentially reducing oxidative stress.
- Antimicrobial Effects : Preliminary studies suggest activity against various bacteria and fungi, indicating potential applications in treating infections.
- Neuroprotective Effects : Given the piperidine structure, there may be interactions with neurotransmitter systems, suggesting benefits in neurodegenerative diseases.
The compound's mechanism of action is still under investigation. However, its role as a linker in Proteolysis Targeting Chimeras (PROTACs) is significant. PROTACs are bifunctional molecules designed to recruit the body's natural protein degradation machinery to eliminate disease-causing proteins. The semi-flexible nature of this compound as a linker may enhance the formation of ternary complexes necessary for effective target engagement in TPD.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a recent study, derivatives of piperidine compounds were synthesized and tested for antimicrobial activity. The results indicated that modifications to the phenolic structure could enhance inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 22.9 µM against various strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Neuroprotective Potential
Another study explored the neuroprotective effects of piperidine derivatives, including this compound. The research focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The findings suggested that piperidine incorporation improved brain exposure and showed antioxidant properties alongside AChE inhibition .
Q & A
Q. What are the recommended synthetic routes for [2-(Piperidin-4-ylmethyl)phenyl]methanol, and how can reaction efficiency be optimized?
Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution, leveraging piperidine derivatives as intermediates. For example:
- Step 1: React 4-piperidinemethanol with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidinylmethyl intermediate.
- Step 2: Introduce the phenylmethanol group via a palladium-catalyzed cross-coupling reaction.
Optimization involves monitoring reaction parameters (temperature, solvent polarity) using HPLC or TLC. Catalytic systems like Pd(PPh₃)₄ improve yields (70–85%) .
Q. How can impurities in this compound be identified and resolved during synthesis?
Methodological Answer: Common impurities include unreacted piperidine precursors or oxidized byproducts (e.g., ketone derivatives). Techniques for resolution:
- HPLC-MS : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities at ppm levels .
- Recrystallization : Employ methanol/water mixtures (3:1 v/v) to isolate the pure compound.
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. How can researchers screen the biological activity of this compound in vitro?
Methodological Answer:
- Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) using Ellman’s method (IC₅₀ determination) .
- Cell Viability Assays : Use MTT assays on HEK-293 or SH-SY5Y cells at concentrations 1–100 µM. Piperidine derivatives often show CNS activity due to blood-brain barrier permeability .
Advanced Research Questions
Q. What computational strategies are effective for predicting the nonlinear optical (NLO) properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis set to calculate polarizability (α) and hyperpolarizability (β). Compare with experimental UV-Vis data (λₐᵦₛ ~270 nm) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., methanol) on charge transfer using GROMACS .
Q. How can researchers investigate the compound’s stability under accelerated degradation conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks. Monitor via:
- HPLC-PDA : Detect oxidation products (e.g., carbonyl derivatives).
- Mass Spectrometry : Identify degradation pathways (e.g., hydrolytic cleavage of the piperidine ring) .
Q. What methodologies resolve enantiomeric forms of this compound, and how do stereoisomers affect biological activity?
Methodological Answer:
Q. How should contradictory data on the compound’s biological activity be reconciled across studies?
Methodological Answer: Contradictions often arise from:
Q. What are the challenges in scaling up the synthesis of this compound from lab to pilot scale?
Methodological Answer: Key challenges include:
- Exothermic Reactions : Use jacketed reactors with controlled cooling (-10°C) during amination steps.
- Purification at Scale : Switch from column chromatography to continuous distillation (bp ~250°C at 5 mmHg) .
Q. How can the compound’s interaction with lipid bilayers be studied to assess drug delivery potential?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize liposomes on L1 sensor chips; measure binding affinity (Kᴅ).
- Molecular Docking : Simulate insertion into DPPC bilayers using AutoDock Vina. Piperidine’s hydrophobicity enhances membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
